molecular formula C10H10ClN3 B1349738 6-Chloro-2-hydrazino-4-methylquinoline CAS No. 21703-54-8

6-Chloro-2-hydrazino-4-methylquinoline

Cat. No. B1349738
CAS RN: 21703-54-8
M. Wt: 207.66 g/mol
InChI Key: DMGKVZOWCYLRCW-UHFFFAOYSA-N
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Description

6-Chloro-2-hydrazino-4-methylquinoline (CHMQ) is a small molecule that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in water and ethanol and is used in the synthesis of various compounds. CHMQ is a useful compound for studying the biochemical and physiological effects of small molecules on biological systems. In

Scientific Research Applications

Synthesis and Antimicrobial Activity

6-Chloro-2-hydrazino-4-methylquinoline and its derivatives have been extensively studied for their antimicrobial properties. Research has shown that these compounds, particularly when synthesized into various hydrazone derivatives, exhibit notable antibacterial activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Additionally, these compounds have demonstrated antifungal activity against strains like Aspergillus niger and Aspergillus flavus, highlighting their potential as effective antimicrobial agents in medical and pharmaceutical applications (Bawa et al., 2009).

Structural and Spectroscopic Characterization

The structural and spectroscopic characteristics of 6-Chloro-2-hydrazino-4-methylquinoline derivatives have been explored through various analytical techniques, including density functional theory (DFT), FTIR, FT-Raman, UV-Vis, and NMR spectrum analyses. These studies provide crucial insights into the physicochemical properties and reactivity of these compounds, laying the groundwork for their application in the design of novel pharmaceuticals and materials (Murugavel et al., 2018).

Development of Eco-friendly Food Supplemental Agents

Further research into the antimicrobial potentials of 6-Chloro-2-hydrazino-4-methylquinoline analogues, such as 4-methylquinoline, has indicated their viability as natural preservatives against foodborne bacteria. This positions these compounds as promising candidates for the development of eco-friendly food supplemental agents, offering a safer alternative to synthetic preservatives and contributing to the enhancement of food safety and quality (Kim et al., 2014).

Apoptosis Induction and Anticancer Activity

Studies have also explored the potential of 6-Chloro-2-hydrazino-4-methylquinoline derivatives in inducing apoptosis, a process of programmed cell death important for cancer treatment. Certain derivatives have been identified as potent apoptosis inducers and exhibited significant efficacy in cancer models, indicating their potential as anticancer agents. This research suggests these compounds could be valuable in developing new treatments for cancer, particularly due to their ability to penetrate the blood-brain barrier, which is a significant challenge in treating brain tumors (Sirisoma et al., 2009).

properties

IUPAC Name

(6-chloro-4-methylquinolin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-6-4-10(14-12)13-9-3-2-7(11)5-8(6)9/h2-5H,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGKVZOWCYLRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368946
Record name 6-chloro-2-hydrazino-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832509
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Chloro-2-hydrazino-4-methylquinoline

CAS RN

21703-54-8
Record name 6-Chloro-2-hydrazinyl-4-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21703-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloro-2-hydrazino-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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